molecular formula C21H15NO3 B15052998 5-(3-(Benzyloxy)phenyl)indoline-2,3-dione

5-(3-(Benzyloxy)phenyl)indoline-2,3-dione

Cat. No.: B15052998
M. Wt: 329.3 g/mol
InChI Key: WASJTQIZNLLBOQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Benzyloxy)phenyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with 3-(benzyloxy)phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction yields the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Benzyloxy)phenyl)indoline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted indoline derivatives .

Scientific Research Applications

5-(3-(Benzyloxy)phenyl)indoline-2,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-(Benzyloxy)phenyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Benzyloxy)phenyl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

5-(3-phenylmethoxyphenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C21H15NO3/c23-20-18-12-16(9-10-19(18)22-21(20)24)15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23,24)

InChI Key

WASJTQIZNLLBOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC4=C(C=C3)NC(=O)C4=O

Origin of Product

United States

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